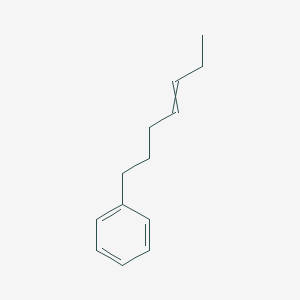
7-Phenyl-3-heptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenyl-3-heptene is an organic compound with the molecular formula C13H18 It is a member of the heptene family, characterized by a heptene backbone with a phenyl group attached to the seventh carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7-Phenyl-3-heptene can be synthesized through several methods. One common approach involves the alkylation of benzene with 1-bromo-3-heptene in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of phenyl-substituted heptadienes. This process uses a palladium catalyst under high pressure and temperature to achieve the desired product with high yield .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Phenyl-3-heptene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenyl-substituted heptanones using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of the double bond in this compound can yield 7-Phenylheptane.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the heptene chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens like bromine or chlorine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Phenyl-substituted heptanones.
Reduction: 7-Phenylheptane.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
7-Phenyl-3-heptene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 7-Phenyl-3-heptene involves its interaction with various molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the heptene chain can undergo hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .
Comparaison Avec Des Composés Similaires
3-Heptene: A simpler heptene without the phenyl substitution.
7-Phenylheptane: The fully hydrogenated form of 7-Phenyl-3-heptene.
Phenylheptadienes: Compounds with multiple double bonds in the heptene chain.
Uniqueness: this compound is unique due to the presence of both a phenyl group and a double bond in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its simpler analogs .
Propriétés
Numéro CAS |
26447-65-4 |
|---|---|
Formule moléculaire |
C13H18 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
hept-4-enylbenzene |
InChI |
InChI=1S/C13H18/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h3-4,6,8-9,11-12H,2,5,7,10H2,1H3 |
Clé InChI |
SQHALWUTJHPRGL-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


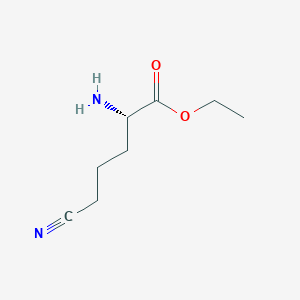
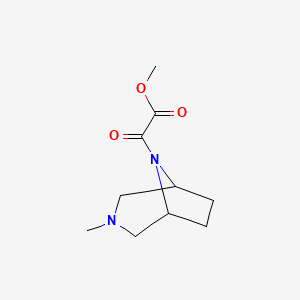
![2-[(3-hydroxybenzoyl)amino]benzoic Acid](/img/structure/B13800998.png)
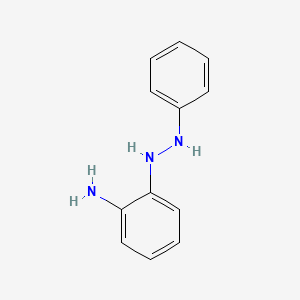
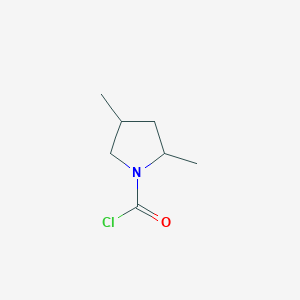
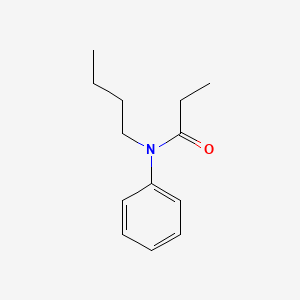
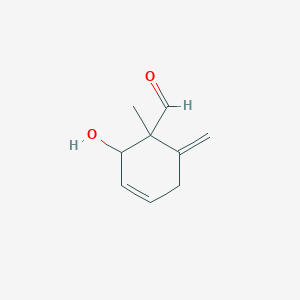
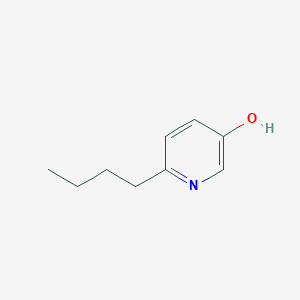
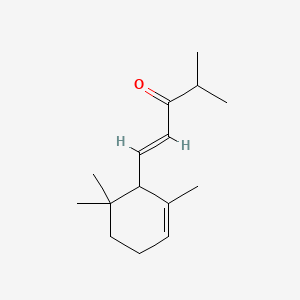
![1-Propanaminium, 3-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]-N-[2-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-, chloride](/img/structure/B13801043.png)
![[(Methylimino)dimethylene]bisphosphonic acid](/img/structure/B13801044.png)
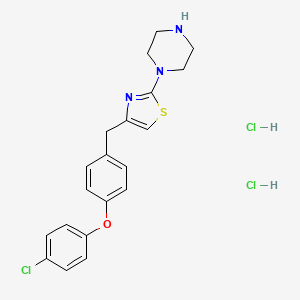
![2-[[[(2,4-Dichlorobenzoyl)amino]thioxomethyl]amino]-5-iodo-benzoic acid](/img/structure/B13801054.png)
![Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]-](/img/structure/B13801063.png)
